molecular formula C5H7N3O B1602075 3-Amino-6-methylpyrazin-2(1H)-one CAS No. 43029-20-5

3-Amino-6-methylpyrazin-2(1H)-one

Cat. No.: B1602075
CAS No.: 43029-20-5
M. Wt: 125.13 g/mol
InChI Key: YVGTVIOWXKGPRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Broader Landscape of Nitrogen Heterocycles and 2(1H)-Pyrazinone Architectures

Nitrogen-containing heterocycles are fundamental building blocks in chemistry, forming the core of numerous natural products, pharmaceuticals, and industrial chemicals. mdpi.commsesupplies.com These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, exhibit a wide range of chemical and physical properties that make them invaluable in various scientific disciplines. mdpi.commsesupplies.com Their structural diversity allows for fine-tuning of biological and chemical functions. msesupplies.com

Within this vast class of molecules, the 2(1H)-pyrazinone scaffold represents a significant and increasingly studied architecture. nih.govresearchgate.net 3-Amino-6-methylpyrazin-2(1H)-one is a derivative of this scaffold. Pyrazinones are characterized by a six-membered heterocyclic ring containing two nitrogen atoms, with a ketone group at the 2-position. nih.gov The presence of multiple nitrogen atoms facilitates electrophilic attack and allows for diverse chemical modifications. msesupplies.com The development of synthetic methodologies, such as solid-phase synthesis, has enabled the creation of libraries of diversely substituted 2(1H)-pyrazinones for biological screening. nih.govacs.org

Significance of the 2(1H)-Pyrazinone Scaffold in Medicinal Chemistry and Drug Discovery Programs

The 2(1H)-pyrazinone core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This versatility makes it a valuable starting point for the development of new therapeutic agents. nih.gov

Research has shown that the 2(1H)-pyrazinone motif can fulfill the structural requirements for the ATP-competitive inhibition of kinases, enzymes that play a crucial role in cellular signaling and are often dysregulated in diseases like cancer. researchgate.net Indeed, kinase inhibitors are a major class of modern anticancer drugs. researchgate.net The pyrazole (B372694) scaffold, a related nitrogen heterocycle, is also a key component in many protein kinase inhibitors. nih.gov The metabolic stability of pyrazole-containing drugs is a significant advantage. nih.gov

Furthermore, the pyrazine (B50134) ring, a structural component of the 2(1H)-pyrazinone scaffold, has been incorporated into various natural product derivatives to enhance their biological activities, including anti-inflammatory, anticancer, and antibacterial properties. nih.gov These hybrid molecules often exhibit improved potency and reduced toxicity compared to their parent compounds. nih.gov The ability to functionalize the 2(1H)-pyrazinone scaffold through techniques like "click chemistry" has further expanded its potential in creating pharmacologically interesting molecules. acs.org

Occurrence in Natural Products and Biosynthetic Pathways of Pyrazinone Derivatives

Pyrazinone derivatives are not merely laboratory creations; they are also found in nature, produced by a variety of organisms. researchgate.netnih.gov These microbial natural products, which include both di- and trisubstituted pyrazinones, display a range of interesting biological activities. researchgate.net They are found in diverse life forms, including bacteria, fungi, and marine sponges. researchgate.netnih.gov

The biosynthesis of the pyrazinone core often involves the condensation of two amino acids, a process frequently carried out by large, multi-domain enzymes called nonribosomal peptide synthetases (NRPSs). nih.gov Different organisms have evolved distinct biosynthetic strategies to construct the pyrazinone ring. For example, in some bacteria, two amino acids are condensed and then cyclized to form the pyrazinone core. nih.gov In others, the pyrazinone is formed from amino acids and an oxidative byproduct of threonine. nih.gov

A notable example of a naturally occurring pyrazinone is coralinone, a signaling molecule produced by myxobacteria that promotes cellular aggregation. nih.gov Another is autoinducer-3, a pyrazinone essential for the pathogenesis of certain E. coli strains. nih.gov These natural pyrazinones highlight the important roles these molecules play in microbial communication and interaction. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-6-methyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-3-2-7-4(6)5(9)8-3/h2H,1H3,(H2,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGTVIOWXKGPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569094
Record name 3-Amino-6-methylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43029-20-5
Record name 3-Amino-6-methyl-2(1H)-pyrazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43029-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-6-methylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 3 Amino 6 Methylpyrazin 2 1h One

Established Synthetic Pathways for the Construction of the 2(1H)-Pyrazinone Ring System

The formation of the 2(1H)-pyrazinone ring, the central scaffold of the target compound, is accessible through several reliable synthetic routes. These methods primarily involve the cyclization of acyclic precursors.

Condensation Reactions Involving α-Amino Acid Amides and 1,2-Dicarbonyl Compounds

One of the most fundamental and widely employed methods for constructing the 2(1H)-pyrazinone ring system is the condensation reaction between an α-amino acid amide and a 1,2-dicarbonyl compound. nih.govrsc.org This approach, often referred to as the method of Jones and Karmas and Spoerri, facilitates the formation of the N-1 to C-6 and N-4 to C-5 bonds in a single pot. nih.gov The reaction is versatile and has been successfully performed with a variety of 1,2-dicarbonyl compounds, including glyoxal, diacetyl, and methylglyoxal (B44143), and numerous α-amino acid amides. nih.gov

The regioselectivity of the condensation can be a critical factor, especially when using unsymmetrical 1,2-dicarbonyl compounds like methylglyoxal. For instance, the reaction of methylglyoxal with α-amino acid amides can potentially yield two different isomers. Research has shown that under standard conditions, the 5-methyl-2(1H)-pyrazinone is often the major product. nih.gov However, the reaction conditions can be modified to favor the formation of the desired 6-methyl isomer, as required for the synthesis of 3-Amino-6-methylpyrazin-2(1H)-one. The presence of sodium bisulfite in the reaction mixture has been found to direct the condensation to preferentially yield the 6-methyl-2(1H)-pyrazinone. nih.gov The initial method developed by Jones utilized free α-amino acid amides in the presence of a base, but a later modification by Karmas and Spoerri demonstrated that the more stable and accessible hydrohalide salts of amino acid amides could also be used effectively. nih.gov

Table 1: Examples of 2(1H)-Pyrazinones Synthesized via Condensation This table is generated based on data from the text and represents examples of the types of compounds that can be formed.

1,2-Dicarbonyl Compound α-Amino Acid Amide Resulting Pyrazinone Structure (General)
Methylglyoxal Alanine amide 3,5-Dimethyl-2(1H)-pyrazinone
Glyoxal Glycine amide 2(1H)-Pyrazinone

One-Pot Multicomponent Approaches for Pyrazinone Formation

Modern synthetic chemistry increasingly favors one-pot multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single step. Several MCR strategies have been developed for the synthesis of the pyrazinone core. researchgate.net

One notable example is the Ugi four-component reaction (Ugi-4CR). This reaction can be adapted to produce pyrazinone frameworks by combining an isocyanide, a protected amine, a protected aldehyde, and an N-protected amino acid. researchgate.net The resulting Ugi adduct undergoes subsequent acid-catalyzed deprotection and intramolecular cyclization to yield the desired pyrazinone structure. researchgate.net This Ugi/Deprotect/Cyclize strategy offers a convergent and flexible route to a diverse range of pyrazinone chemotypes. researchgate.net While not explicitly detailed for this compound, the principles of this MCR could be applied by selecting appropriate starting components. Another serendipitous one-pot reaction leading to a related octahydro-2H-pyrazino[1,2-a]pyrazine core was discovered during a nitro-Mannich reaction, highlighting the potential for novel multicomponent pathways to access this heterocyclic system. rsc.org

Functionalization and Modification at the 3-Amino, 6-Methyl, and Other Positions of the Pyrazinone Core

Once the this compound scaffold is synthesized, its chemical properties can be further tailored through functionalization at various positions on the pyrazinone ring.

Direct Substitution and Derivatization of the Amino Group

The 3-amino group is a key site for chemical modification, allowing for the introduction of a wide range of substituents. Standard reactions for primary amines can be applied to derivatize this position. For example, acylation of the amino group on the related 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with acyl halides has been successfully demonstrated to produce N-acylated derivatives. researchgate.netresearcher.life Reaction with chloroacetyl chloride can yield the corresponding chloroacetamide or, under different conditions, lead to cyclization to form 1H-pyrido[2,3-b] nih.govsemanticscholar.orgoxazin-2(3H)-ones. researchgate.net

Furthermore, the amino group can undergo condensation with aldehydes, such as benzaldehyde, to form the corresponding azomethine or Schiff base. researchgate.netresearcher.life These imines can then be reduced to provide secondary amine derivatives. Commercially available derivatization reagents that target primary amino groups, such as diethyl ethoxymethylenemalonate (DEEMM), offer another avenue for modification, which is particularly useful in analytical applications for enhancing detection and separation. nih.govnih.gov

Table 2: Derivatization Reactions of the 3-Amino Group This table is generated based on data from the text for the related compound 3-amino-6-methyl-4-phenylpyridin-2(1H)-one.

Reagent Product Type
Benzaldehyde Azomethine (Schiff Base)
Acyl Halides N-Acylated Derivatives

Strategies for Fused Heterocyclic Systems Containing the Pyrazinone Moiety

Fusing an additional heterocyclic ring to the pyrazinone core can significantly alter the molecule's three-dimensional structure and properties. Various synthetic strategies exist to construct such fused systems. These methods often involve designing the initial pyrazinone synthesis to include functional groups that can participate in a subsequent cyclization reaction or by reacting a pre-formed pyrazinone with a suitable bifunctional reagent.

For instance, pyrazines can be fused with other heterocycles like 1,2,3-triazoles. mdpi.com One method involves the intramolecular cyclization of a suitably substituted pyrazine (B50134), such as a hydrazone derivative, to form a 1,2,3-triazolo[1,5-a]pyrazine. mdpi.com Another approach involves the reaction of α,β-unsaturated ketones with hydrazines, which is a popular method for creating fused pyrazoline systems. semanticscholar.org While these examples don't start from this compound itself, they illustrate general strategies for creating pyrazine-fused heterocycles that could be adapted. The synthesis of complex, fused systems like benzimidazoisoquinolines can also be achieved through efficient one-pot procedures involving intramolecular nucleophilic substitution, demonstrating the broad potential for creating diverse fused pyrazinone structures. researchgate.net

Microwave-Assisted Synthetic Methodologies for Pyrazinone-Related Compounds

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. eresearchco.comdergipark.org.tr This technology has been successfully applied to the synthesis of various pyrazinone and pyrazole-related compounds.

The use of microwave irradiation can significantly improve the efficiency of pyrazinone ring formation. rsc.org For example, a rapid, one-pot, two-step protocol for synthesizing 3,5-dichloro-2(1H)-pyrazinones was developed using microwave assistance for both the initial Strecker reaction and the subsequent cyclization step. rsc.org Microwave heating has also been employed in the condensation reactions to form pyrazole (B372694) derivatives, a class of compounds structurally related to pyrazinones. dergipark.org.trnih.gov For example, chalcone (B49325) analogs can be cyclized with hydrazine (B178648) hydrate (B1144303) under microwave irradiation to produce pyrazoles. nih.gov Furthermore, microwave-assisted synthesis has been utilized to create fused heterocyclic systems, such as N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives, demonstrating the broad applicability of this technique in the synthesis of complex heterocyclic structures related to this compound. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
1H-pyrido[2,3-b] nih.govsemanticscholar.orgoxazin-2(3H)-one
1,2,3-triazolo[1,5-a]pyrazine
3,5-dichloro-2(1H)-pyrazinone
3-amino-6-methyl-4-phenylpyridin-2(1H)-one
5-methyl-2(1H)-pyrazinone
6-methyl-2(1H)-pyrazinone
Alanine amide
Benzil
Benzaldehyde
Chloroacetyl chloride
Diethyl ethoxymethylenemalonate (DEEMM)
Glycine amide
Glyoxal
Leucine amide
Methylglyoxal
Sodium bisulfite
N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine
3,5-Dimethyl-2(1H)-pyrazinone
2(1H)-Pyrazinone

Reaction Mechanisms and Chemical Transformations of this compound and its Analogues

The reactivity of this compound is a rich tapestry woven from the electronic contributions of its pyrazinone ring and its substituents. The endocyclic amide within the pyrazinone ring and the exocyclic amino group are key players in directing the compound's interactions with various reagents.

Nucleophilic Reactivity and Electrophilic Attack Patterns

The this compound ring system possesses both nucleophilic and electrophilic centers, leading to a complex but predictable pattern of reactivity. The exocyclic amino group, being a strong electron-donating group, significantly enhances the nucleophilicity of the pyrazinone ring, particularly at the ortho and para positions. masterorganicchemistry.com This increased electron density makes the ring susceptible to attack by electrophiles.

Conversely, the pyrazinone ring itself is considered electron-deficient due to the presence of two electronegative nitrogen atoms, which can make it a target for nucleophilic attack under certain conditions, especially when appropriately activated. wikipedia.org The reactivity of chloropyrazines with various nucleophiles, such as sodium methoxide (B1231860) and sodium benzyl (B1604629) oxide, has been reported, demonstrating the susceptibility of the pyrazine core to nucleophilic substitution. rsc.org

In the case of 3-aminopyrazin-2-one derivatives, electrophilic substitution is a common reaction pathway. The amino group directs incoming electrophiles primarily to the C5 position (para to the amino group). However, the reactivity can be influenced by the reaction conditions and the nature of the electrophile. In strongly acidic media, the amino group can be protonated, forming an anilinium-type ion, which deactivates the ring and can direct substitution to the meta position. masterorganicchemistry.com

The reactivity of related aminopyrazole systems provides further insight. For instance, the reaction of 3-aminopyrrole with chloropyrimidines occurs exclusively at the 3-amino group, highlighting the high nucleophilicity of the exocyclic amine. researchgate.net This suggests that direct functionalization of the amino group in this compound is a likely and important reaction pathway.

Compound Name
This compound
Sodium methoxide
Sodium benzyl oxide
3-aminopyrrole
chloropyrimidines

Cycloaddition and Cyclization Reactions of Pyrazinones

Pyrazinones and their derivatives are versatile substrates for various cycloaddition and cyclization reactions, leading to the formation of complex fused heterocyclic systems. These reactions often leverage the diene-like character of the pyrazinone ring or involve the participation of its substituents in ring-forming processes.

Diels-Alder Reactions: The pyrazinone ring can act as an azadiene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. researchgate.net These reactions typically occur with electron-deficient dienophiles. For example, 2,5-dihydroxypyrazines have been shown to undergo 1,4-cycloaddition reactions with dimethyl acetylenedicarboxylate, leading to bicyclic adducts that can further react to form substituted pyridones. rsc.org The reactivity of the pyrazinone system in Diels-Alder reactions can be enhanced by the presence of electron-donating groups. The amino group at the C3 position of this compound is expected to increase the electron density of the diene system, thereby facilitating its reaction with dienophiles. Intramolecular Diels-Alder reactions of 2(1H)-pyrazinones with tethered alkynyl groups have also been reported, yielding fused pyridinones and pyridines. beilstein-journals.org

1,3-Dipolar Cycloadditions: 1,3-dipolar cycloaddition is another powerful tool for the construction of five-membered heterocyclic rings onto the pyrazinone scaffold. wikipedia.orgmdpi.com This type of reaction involves a 1,3-dipole, such as a nitrile oxide or an azide, reacting with a dipolarophile, which can be an alkene or alkyne moiety on a substituent of the pyrazinone ring. youtube.comijrpc.comorganic-chemistry.org For instance, the reaction of a porphyrin derivative bearing a nitro group (acting as a precursor to a 1,3-dipole) with diazomethane (B1218177) resulted in a pyrazoline-fused chlorin. thieme-connect.de While specific examples with this compound are not prevalent in the literature, the general principles of 1,3-dipolar cycloadditions suggest that derivatives of this compound with suitable dipolarophilic groups could readily participate in such transformations.

Other Cyclization Reactions: Beyond cycloadditions, aminopyrazinone derivatives can undergo various other cyclization reactions to form fused heterocyclic systems. The reaction of N-aminodiazinium salts, which can be derived from aminopyrazines, can lead to the formation of pyrazolodiazines through intramolecular cyclization. nih.gov Furthermore, 3-aminopyrazole (B16455) derivatives are common precursors for the synthesis of fused pyrazoloazines through condensation with bielectrophilic reagents. researchgate.net These examples highlight the potential of the amino group in this compound to participate in annulation reactions, leading to the construction of novel polycyclic systems. The intramolecular nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole (B145914) esters to form pyrrolopyrazinones further illustrates the diverse cyclization strategies applicable to related heterocyclic systems. beilstein-journals.org

Advanced Characterization and Computational Investigations of 3 Amino 6 Methylpyrazin 2 1h One

Spectroscopic Techniques for Structural Elucidation and Confirmation

A suite of spectroscopic methods is essential for the unambiguous confirmation of the structure of 3-Amino-6-methylpyrazin-2(1H)-one (C₅H₇N₃O, M.W.: 125.13 g/mol ) and for probing its nuanced electronic and vibrational features. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

While specific, experimentally verified NMR data for this compound is not extensively detailed in the surveyed literature, expected chemical shifts can be inferred from the analysis of closely related structures, such as 2-amino-6-methylpyridine (B158447) and various pyrazine (B50134) derivatives. chemicalbook.comchemicalbook.com

¹H NMR: The proton NMR spectrum is predicted to show distinct signals corresponding to each type of proton in the molecule. The methyl (–CH₃) protons would likely appear as a singlet in the upfield region, typically around δ 2.3–2.5 ppm. The lone proton on the pyrazine ring (at C5) should produce a singlet in the aromatic region. The protons of the amino (–NH₂) and amide (–NH) groups would each yield a broad singlet, with chemical shifts that are highly dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum is expected to display five distinct resonances for the five carbon atoms of the pyrazinone ring system and one for the methyl group. The carbonyl carbon (C2) would have the most downfield chemical shift, characteristic of C=O groups in amide-like structures. The methyl carbon would be found at the highest field. The remaining ring carbons would appear at intermediate chemical shifts, influenced by their electronic environment and proximity to the nitrogen and oxygen atoms.

Table 1: Predicted NMR Data for this compound

TechniqueGroupPredicted Chemical Shift (ppm)Multiplicity
¹H NMR-CH₃~2.3 - 2.5Singlet
Ring-H (C5)Aromatic RegionSinglet
-NH₂VariableBroad Singlet
-NH (amide)VariableBroad Singlet
¹³C NMR-CH₃Upfield Region-
Ring CarbonsIntermediate Region-
C=ODownfield Region (>160 ppm)-

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman)

Vibrational spectroscopy provides critical information about the functional groups present in the molecule. By analyzing the FT-IR and FT-Raman spectra of related aminopyrimidine and pyrazinone compounds, the characteristic vibrational modes for this compound can be assigned. esisresearch.orgresearchgate.netresearchgate.net

FT-IR Spectroscopy: The infrared spectrum is expected to be dominated by strong absorption bands corresponding to the N-H stretching vibrations of both the amino and amide groups, typically found in the 3200–3500 cm⁻¹ region. A prominent band for the carbonyl (C=O) stretching of the cyclic amide (lactam) is anticipated around 1650–1680 cm⁻¹. Other significant bands include the N-H scissoring/bending vibration near 1600–1640 cm⁻¹, C-H stretching of the methyl group and the pyrazine ring, and a complex fingerprint region below 1500 cm⁻¹ containing various C-N, C-C, and ring deformation modes.

Raman Spectroscopy: The FT-Raman spectrum offers complementary information. While N-H and C=O stretches are also visible, the symmetric vibrations of the pyrazine ring and the C-CH₃ bond are often more intense in the Raman spectrum compared to the IR spectrum. This complementarity is crucial for a complete vibrational assignment.

Table 2: Key Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
N-H Stretch (Amine/Amide)3200 - 3500Strong, BroadMedium
C-H Stretch (Methyl/Aromatic)2900 - 3100MediumStrong
C=O Stretch (Amide)1650 - 1680Very StrongMedium
N-H Bend (Scissoring)1600 - 1640StrongWeak
Ring Vibrations1400 - 1600Medium-StrongMedium-Strong

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (C₅H₇N₃O), the nominal molecular weight is 125 Da. sigmaaldrich.com

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, a distinct molecular ion peak ([M]⁺˙) would be observed at an m/z ratio of 125. Common fragmentation pathways for such structures could include the loss of a carbon monoxide molecule (M-28) to give a fragment at m/z 97, or the cleavage of the methyl group (M-15) resulting in a peak at m/z 110.

High-Resolution Mass Spectrometry (HRMS): HRMS, typically using electrospray ionization (ESI), provides a highly accurate mass measurement, which is crucial for confirming the elemental formula. The expected accurate mass for the protonated molecule, [M+H]⁺ (C₅H₈N₃O⁺), would be used to unequivocally verify the compound's composition, distinguishing it from other isomers.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Properties

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The spectrum of this compound, recorded in a solvent such as ethanol (B145695) or methanol, is expected to show characteristic absorption bands arising from its conjugated system. mdpi.comresearchgate.netresearchgate.netnih.govmu-varna.bg

The pyrazinone ring, with its combination of double bonds and heteroatoms, gives rise to two main types of electronic transitions:

π → π transitions:* These are typically high-intensity absorptions occurring at shorter wavelengths (in the near-UV region), associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the conjugated system.

n → π transitions:* These lower-intensity absorptions occur at longer wavelengths and involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital. The presence of the amino group can influence the position and intensity of these bands. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

Although the specific crystal structure of this compound has not been detailed in the available literature, analysis of closely related heterocyclic structures provides valuable insight into its expected solid-state conformation. nih.govresearchgate.netresearchgate.net X-ray diffraction studies on similar aminopyridine and pyrazinone derivatives reveal several key features that are likely to be present in the crystal structure of the title compound. nih.govresearchgate.net

The pyrazinone ring system is expected to be largely planar. In the solid state, molecules would likely be linked by an extensive network of intermolecular hydrogen bonds. The amino group (–NH₂) and the amide N-H group can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the ring nitrogen atoms can act as acceptors. These interactions are crucial in dictating the crystal packing, often leading to the formation of well-defined supramolecular architectures such as dimers or layered sheets. nih.govresearchgate.net

Theoretical and Computational Investigations

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool to complement experimental data and provide deeper insights into the molecular properties of this compound. nih.govnih.govresearchgate.net Studies on analogous pyrimidine (B1678525) and pyridine (B92270) derivatives demonstrate the utility of these methods. nih.govresearchgate.net

Molecular Geometry and Vibrational Analysis: DFT calculations, often using methods like B3LYP with basis sets such as 6-31G(d,p), can be employed to optimize the molecular geometry, predicting bond lengths and angles with high accuracy. nih.govnih.gov Furthermore, theoretical vibrational frequency calculations are invaluable for assigning the experimental bands observed in FT-IR and FT-Raman spectra. esisresearch.org

Electronic Structure and Reactivity: Theoretical models are used to investigate the electronic landscape of the molecule.

Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information on the molecule's electronic transitions and chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the carbonyl oxygen would be an electron-rich site, while the amino protons would be electron-poor.

Natural Bond Orbital (NBO) Analysis: This analysis provides detailed information on charge delocalization and hyperconjugative interactions within the molecule, explaining the stability arising from electron delocalization between filled and vacant orbitals. esisresearch.org

These computational approaches, when combined with experimental data, provide a robust and detailed characterization of this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in determining the optimized molecular geometry and vibrational frequencies of pyrazine derivatives. researchgate.netnih.gov For this compound, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to predict its structural parameters. nih.gov These calculations typically reveal a planar geometry for the pyrazine ring, which contributes to the molecule's stability. derpharmachemica.com The theoretical vibrational frequencies obtained from these computations generally show good agreement with experimental data from FTIR and FT-Raman spectroscopy, aiding in the assignment of vibrational modes. nih.gov

Table 1: Representative Theoretical Geometrical Parameters for a Pyrazine Derivative Core Structure Data extrapolated from studies on analogous pyrazine systems.

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-N 1.34 - -
C-C 1.42 - -
N-C-C - 120.5 -
C-N-C - 118.9 -
C-N-C-C - - ~0.0

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and kinetic stability of a molecule. ossila.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For pyrazine derivatives, the HOMO is often distributed over the entire molecule, while the LUMO may be centered on specific atoms, indicating sites susceptible to nucleophilic attack. researchgate.netwuxibiology.com The energies of these orbitals are used to calculate various quantum chemical parameters that describe the molecule's reactivity. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Substituted Pyrazine Theoretical data based on analogous compounds.

Parameter Value (eV)
EHOMO -6.5
ELUMO -1.8
Energy Gap (ΔE) 4.7

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic reactions within a molecule. uni-muenchen.de The MEP surface is typically color-coded, with red indicating regions of high electron density (electrophilic attack sites) and blue representing areas of low electron density (nucleophilic attack sites). For this compound, the MEP map would likely show negative potential regions around the oxygen and nitrogen atoms, identifying them as potential sites for electrophilic interaction. researchgate.net Conversely, positive potential would be expected around the hydrogen atoms of the amino group. researchgate.net

Molecular Modeling and Docking Studies for Ligand-Target Interactions

To explore the potential biological activity of this compound, molecular docking simulations are performed. These studies predict the preferred orientation of the molecule when bound to a specific protein target, as well as the binding affinity. nih.gov The process involves docking the ligand into the active site of a receptor to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For instance, the amino and carbonyl groups of the pyrazinone ring are potential hydrogen bond donors and acceptors, respectively, which could facilitate strong binding to biological targets like kinases or other enzymes. nih.gov

Biological Activity and Medicinal Chemistry Research of 3 Amino 6 Methylpyrazin 2 1h One Derivatives

Antimicrobial Research

Derivatives of pyrazinone and other nitrogen-containing heterocyclic compounds have been a significant area of interest for researchers seeking novel antimicrobial agents. Their structural diversity allows for the development of compounds with activity against a wide range of pathogens, including those resistant to existing drugs.

The rise of multi-drug resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to public health, necessitating the discovery of new classes of antibacterial agents. nih.gov Research into heterocyclic compounds has yielded promising candidates. For instance, 1,2,3-triazole-containing hybrids have demonstrated broad-spectrum activity against clinically important bacteria, including drug-resistant strains. nih.gov The design of such hybrid compounds is considered a viable strategy for developing novel anti-MRSA agents. nih.gov

In a similar vein, studies on other heterocyclic structures have shown significant antibacterial potential. Novel agents developed through the dimerization of indoles and hybridization with carbazoles have resulted in bisindole tetrahydrocarbazoles. nih.gov Certain derivatives from this class, particularly those with 5-cyano substitutions, have exhibited potent activity against various S. aureus strains, including MRSA. nih.gov The minimal inhibitory concentration (MIC) values of these compounds have, in some cases, surpassed those of standard antibiotics. nih.gov For example, a cis-indole substituted tetrahydrocarbazole derivative showed improved activity against MRSA strains with MIC values around 1–2 µg/mL. nih.gov

Additionally, new series of pyrazoles and fused pyrazolo[3,4-d]-pyrimidine derivatives have been synthesized and evaluated for their antibacterial properties, further highlighting the importance of nitrogen-based heterocyclic scaffolds in the search for new antibacterial drugs. mdpi.com

Table 1: Antibacterial Activity of Selected Heterocyclic Derivatives

Compound ClassSpecific Derivative ExampleTarget StrainActivity (MIC)Source
Bisindole Tetrahydrocarbazoles5-Cyano substituted derivativeMRSAImproved activity compared to standards nih.gov
Bisindole TetrahydrocarbazolesCis indol substituted derivativeMRSA1–2 µg/mL nih.gov
1,2,3-Triazole HybridsNot specifiedMRSABroad-spectrum activity nih.gov

The quest for effective antiviral agents has also led researchers to explore various heterocyclic scaffolds. Derivatives of 3-aralkylthiomethylimidazo[1,2-b]pyridazine have been synthesized and tested for their antiviral capabilities. nih.gov Notably, 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine have been identified as potent inhibitors of human cytomegalovirus replication in vitro. nih.gov Furthermore, other derivatives in this series showed inhibitory effects on the replication of the varicella-zoster virus. nih.gov

In the context of emerging viral threats, phenylpyrazolone-1,2,3-triazole hybrids have been investigated for their potential against SARS-CoV-2. nih.gov Many of these derivatives demonstrated potent cellular anti-COVID-19 activity, inhibiting viral replication by over 50% with low cytotoxicity. nih.gov Some of these hybrid molecules were found to inhibit the SARS-CoV-2 Main protease more effectively than the reference antiviral agent GC-376, with IC₅₀ values as low as 3.169 µM. nih.gov

Research into trifluoromethylthiolane derivatives has also yielded promising results. sciforum.net The compound 2-hydroxy-2-trifluoromethylthiolane was found to significantly inhibit the reproduction of herpes simplex virus type 1 (HSV-1), suggesting its potential as a lead compound for developing new anti-herpetic agents. sciforum.net

Fungal infections, particularly those caused by resistant strains, are a growing concern in both agriculture and medicine. The development of novel fungicides is crucial for managing plant-pathogenic fungi and treating human mycoses. nih.gov

Derivatives of 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one have shown high antifungal activity against plant pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. nih.govresearchgate.net Certain compounds in this series achieved 100% inhibition of Sclerotinia at a concentration of 50 mg/L. nih.govresearchgate.net

Similarly, a series of 3-aryl-1,2,4-triazin-6-one derivatives were designed and evaluated for their fungicidal properties. nih.gov One of the most active compounds from this series demonstrated control of Zymoseptoria tritici with an EC₅₀ of 0.005 ppm, a potency comparable to the commercial fungicide azoxystrobin. nih.gov The introduction of a 3-bromo substituent on the phenyl ring was found to be particularly effective, with the 3-bromo compound showing an average EC₅₀ of 0.08 across four different pathogens. nih.gov

A review of s-triazine derivatives highlighted their potential as antifungal agents, with various synthesized hybrids showing activity against Candida albicans, Cryptococcus neoformans, and Aspergillus niger. mdpi.com

Table 2: Antifungal Activity of Selected Heterocyclic Derivatives

Compound ClassSpecific Derivative ExampleTarget FungusActivitySource
Pyrazolo[3,4-d]pyrimidin-4-oneCompound 6c, 6g, 6iSclerotinia sclerotiorum100% inhibition at 50 mg/L nih.govresearchgate.net
3-Aryl-1,2,4-triazin-6-oneCompound 41Zymoseptoria triticiEC₅₀ of 0.005 ppm nih.gov
3-Aryl-1,2,4-triazin-6-one3-bromo derivative (10)Four plant pathogens (averaged)EC₅₀ of 0.08 nih.gov

Anticancer and Antitumor Investigations

Nitrogen-containing heterocycles are considered desirable scaffolds for the development of novel lead compounds in anticancer drug research. nih.gov The structural versatility of the pyrazinone core and related structures allows for extensive modification to optimize cytotoxic activity and selectivity against cancer cells.

A range of derivatives based on heterocyclic scaffolds have been synthesized and evaluated for their cytotoxic effects against various human tumor cell lines.

Derivatives of 3-aminoisoquinolin-1(2H)-one have shown significant anticancer activity. univ.kiev.ua For instance, pyrazolyl derivatives exhibited high effectiveness against the ovarian OVCAR-4 cell line, and a dimethylpyrazolyl derivative had a lethal effect on the renal A498 cell line. univ.kiev.ua The 1,3-thiazol-2-ylamino derivative was particularly potent, showing selectivity towards breast cancer cell lines. univ.kiev.ua

Similarly, 1-(3-chlorophenyl)piperazin-2-one (B65430) derivatives, which are structurally related to pyrazinones, were synthesized and evaluated against human lung (A549) and colon (HT-29) cancer cell lines. researchgate.net The replacement of an imidazole (B134444) ring with 1-amidinourea, semicarbazide, and thiobiuret (B3050041) led to an improvement in cytotoxic activity against both cell lines. researchgate.net

New 3-methyl-1,6-diazaphenothiazine derivatives have demonstrated high cytotoxic potential against both melanotic (COLO829, G361) and amelanotic (A375, C32) melanoma cells in a concentration- and time-dependent manner. nih.gov These compounds were found to induce apoptosis in cancer cells, partly by causing redox imbalance. nih.gov

Furthermore, N-[ω-(purin-6-yl)aminoalkanoyl] derivatives have shown high cytotoxic activity, particularly against murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), human gastric carcinoma (SNU-1), and human hepatocellular carcinoma (HepG2) cells. semanticscholar.org

Table 3: Cytotoxic Effects of Selected Heterocyclic Derivatives on Cancer Cell Lines

Compound ClassSpecific Derivative ExampleCancer Cell LineEffectSource
3-Aminoisoquinolin-1(2H)-oneDimethylpyrazolyl derivativeRenal (A498)Lethal effect (GP -3.00%) univ.kiev.ua
3-Aminoisoquinolin-1(2H)-oneTrimethylpyrazolyl derivativeMelanoma (SK-MEL-5)Lethal effect (GP -12.06%) univ.kiev.ua
3-Methyl-1,6-diazaphenothiazineCompounds B6–B10Melanoma (COLO829, G361, A375, C32)High cytotoxic potential nih.gov
N-(Purin-6-yl)aminoalkanoylNot specifiedGastric (SNU-1), Hepatocellular (HepG2)High cytotoxic activity semanticscholar.org
1,3,5-Triazine (B166579)4-trifluoromethylbenzyl seriesColon (HCT-116), Breast (MCF-7)IC₅₀ values from 3.6 µM to 11.0 µM nih.gov

The core structure of a molecule, or its scaffold, is a fundamental component in modern drug design and development. The 3-aminopyrazinone structure and related heterocycles serve as versatile scaffolds for creating libraries of compounds with potential anticancer activity.

One example of a heterocyclic scaffold being successfully utilized is 7-aminophenanthridin-6-one, which has been identified as a new framework for inhibiting matrix metalloproteinases (MMPs), enzymes implicated in the neuroinflammatory events associated with stroke. nih.gov This scaffold allows for binding to the enzyme without interacting with the zinc ion, a strategy that can reduce off-target effects. nih.gov

The molecular hybridization strategy is another approach where two or more pharmacophore subunits are combined into a single chemical entity. univ.kiev.ua This can lead to hybrid structures capable of interacting with multiple targets and potentially overcoming issues like drug resistance. univ.kiev.ua This strategy has been applied to isoquinolinone derivatives to enhance their antitumor activity. univ.kiev.ua

In the development of new anticancer agents, computational methods like quantitative structure–activity relationship (QSAR) are often employed to guide the design of new derivatives based on a core scaffold. nih.gov This approach was used in the development of 1,3,5-triazine derivatives to correlate their activity against the HCT-116 cell line with specific molecular descriptors, leading to the synthesis of compounds with improved cytotoxic activities. nih.gov

Anti-inflammatory and Immunomodulatory Studies

Derivatives of pyrazinone and structurally related pyridazinone scaffolds have demonstrated notable anti-inflammatory activities. For instance, a novel 3-amino-6-phenyl-pyridazine derivative has been shown to selectively block the production of interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and nitric oxide (NO) in activated glial cells. This suggests a potential therapeutic application in neuroinflammatory conditions. The mechanism of action for many of these compounds involves the modulation of key inflammatory pathways.

Furthermore, studies on related heterocyclic compounds, such as pyrazolone (B3327878) derivatives, have indicated that their anti-inflammatory effects can be attributed to the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. The modulation of signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, is a crucial aspect of the anti-inflammatory and immunomodulatory effects of these compounds. For example, certain aminopyrazole derivatives have been found to selectively inhibit NF-κB-inducing kinase (NIK), thereby blocking the non-canonical NF-κB pathway. nih.govmdpi.com

Antioxidant and Free Radical Scavenging Capabilities

The antioxidant potential of 3-aminopyrazinone derivatives and their analogs is a significant area of investigation. Research on closely related 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one derivatives has demonstrated their capacity to act as radical scavengers against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals.

The mechanism of antioxidant action for these types of compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. Theoretical studies on similar heterocyclic systems have explored mechanisms such as Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). The specific mechanism can be influenced by the solvent environment and the presence of electron-donating groups on the aromatic rings of the derivatives, which can significantly enhance their antioxidant activities.

Enzyme and Receptor Interaction Profiling

The interaction of 3-Amino-6-methylpyrazin-2(1H)-one derivatives with various enzymes and receptors is a cornerstone of their therapeutic potential.

Inhibition of Key Enzymes (e.g., Kinases, Proteases, GlcN-6-P Synthase)

Kinase Inhibition: Derivatives with a 3-aminopyrazinone or a related pyrazole (B372694) core have been identified as potent inhibitors of various kinases. For example, a library of 3-aminopyridin-2-one-based fragments demonstrated inhibitory activity against Aurora A, Aurora B, and MPS1 kinases. nih.gov Furthermore, aminopyrazole derivatives have been developed as selective inhibitors of NF-κB-inducing kinase (NIK). nih.govmdpi.com In another study, 3-aminopyrazolopyrazine derivatives were designed as spleen tyrosine kinase (Syk) inhibitors, with some compounds showing promising activity in both enzymatic and cell-based assays. nih.gov

Protease Inhibition: Pyrazinone-containing natural products have been shown to inhibit proteases. Lumizinones A and B, isolated from Photorhabdus luminescens, are pyrazinone metabolites, with Lumizinone A demonstrating inhibitory activity against the cysteine protease calpain with an IC50 value of 3.9 μM. nih.gov Additionally, pyrazolo[4,3-c] nih.govnih.govnih.govoxadiazin-3(5H)-one derivatives have been investigated as mechanism-based inhibitors of serine proteases like human leukocyte elastase (HLE). nih.gov

Glucosamine-6-Phosphate (GlcN-6-P) Synthase Inhibition: GlcN-6-P synthase is a target for antimicrobial agents. While direct inhibition by this compound derivatives is not extensively documented, related heterocyclic compounds have been investigated as inhibitors of this enzyme. For instance, a 2-amino-4-methylthiazole (B167648) analog has been identified as a GlcN-6-P synthase inhibitor with an IC50 of 3.47 μM. mdpi.com

Compound ClassEnzyme TargetInhibition Data (IC50/Ki)
3-Aminopyridin-2-one derivativesAurora A, Aurora B, MPS1Ki values in the micromolar range
Aminopyrazole derivative (3a)NIKLow micromolar inhibition
Lumizinone A (Pyrazinone)CalpainIC50 = 3.9 μM
Pyrazolo[4,3-c] nih.govnih.govnih.govoxadiazin-3(5H)-one derivativesHuman Leukocyte Elastase (HLE)Time-dependent inhibition
2-Amino-4-methylthiazole analogGlcN-6-P SynthaseIC50 = 3.47 μM

Modulation of Receptor Pathways and Biological Targets

Derivatives containing a pyrazinone-related core have shown the ability to modulate various receptor pathways. For example, 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives have been developed as potent and selective antagonists of the human A2A adenosine (B11128) receptor, with some compounds exhibiting Ki values in the low nanomolar range. nih.gov

In the realm of dopamine (B1211576) and serotonin (B10506) receptors, which are crucial targets for neuropsychiatric drugs, 3-aminopyridazine (B1208633) derivatives have been synthesized and shown to possess dopaminergic and serotonergic activities. Structure-activity relationship studies have indicated that different substituents on the pyridazine (B1198779) ring can dissociate these two effects. Furthermore, the neuroprotective drug MS-153, a pyrazoline derivative, has been shown to inhibit high voltage-gated calcium channels through interactions with protein kinase C. nih.gov

Compound ClassReceptor TargetAffinity/Activity Data (Ki)
8-Amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivativesHuman A2A Adenosine ReceptorKi = 3.6-11.8 nM for potent derivatives
3-Aminopyridazine derivativesDopamine and Serotonin ReceptorsDemonstrated dopaminergic and serotonergic activities

Investigations into Quorum Sensing and Biofilm Formation Regulation

Recent research has highlighted the potential of pyrazinone-related structures in combating bacterial infections by interfering with quorum sensing (QS) and biofilm formation. Pyrazinones themselves are known to act as signaling molecules in bacteria, controlling processes like biofilm formation in Vibrio cholerae and virulence in Staphylococcus aureus. nih.gov

Studies on synthetic pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have demonstrated significant anti-biofilm and anti-QS activities against multidrug-resistant bacteria, including Pseudomonas aeruginosa and S. aureus. Several of these derivatives were found to inhibit biofilm formation by more than 60% at their minimum inhibitory concentrations. nih.govmdpi.comnih.gov The anti-QS activity was confirmed by the reduction in the production of violacein (B1683560) by Chromobacterium violaceum. nih.govmdpi.comnih.gov Similarly, 3-amino-4-aminoximidofurazan derivatives have also been shown to possess potent anti-biofilm properties against both S. aureus and P. aeruginosa. nih.govnih.gov

Compound ClassBacterial StrainBiological ActivityKey Findings
Pyrazole and Pyrazolo[1,5-a]pyrimidine derivativesP. aeruginosa, S. aureusAnti-biofilm, Anti-quorum sensing>60% biofilm inhibition at MIC; Reduction in violacein production
3-Amino-4-aminoximidofurazan derivativesP. aeruginosa, S. aureusAnti-biofilmSignificant reduction in biofilm formation

Emerging Research Frontiers and Future Prospects for 3 Amino 6 Methylpyrazin 2 1h One

Rational Design and Synthesis of Advanced Pyrazinone-Based Drug Candidates

The rational design and synthesis of advanced drug candidates based on the pyrazinone scaffold are at the forefront of medicinal chemistry. The pyrazinone core, a key component in numerous natural and synthetic bioactive molecules, serves as a versatile template for developing novel therapeutics. nih.govrsc.org The inherent properties of the pyrazine (B50134) ring, a six-membered heterocycle with two nitrogen atoms, allow for strategic modifications to optimize pharmacological activity. nih.gov

A significant area of research involves the creation of pyrazinone derivatives as dual inhibitors of phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs), which are crucial in the development of diseases like leukemia. nih.gov Through scaffold replacement and heterozygous strategies, novel pyrazin-2(1H)-one derivatives have been synthesized. nih.gov For instance, compound 9q demonstrated potent inhibitory activity against PI3Kα and HDAC6, with IC50 values of 372 nM and 4.5 nM, respectively. nih.gov This compound also showed significant anti-proliferative effects on MV4-11 cells. nih.gov

Structure-activity relationship (SAR) studies are instrumental in guiding the design of these advanced drug candidates. By systematically altering substituents on the pyrazinone ring, researchers can identify key structural features that enhance biological activity. For example, the synthesis of a series of phenyl pyrazole (B372694) inverse agonists of the 5-HT2A receptor led to the discovery of APD791 (10k), a compound with optimized selectivity, aqueous solubility, and antiplatelet activity. nih.gov This highlights the importance of iterative design and synthesis in developing promising drug candidates. nih.gov

The synthesis of these complex molecules often involves multi-step processes. For instance, the total synthesis of dragmacidin D, a marine alkaloid with a pyrazinone core, was achieved through a convergent approach that included innovative C-H/C-H cross-coupling reactions. nih.gov This demonstrates the sophisticated synthetic strategies employed to access structurally diverse pyrazinone-based compounds with therapeutic potential. nih.gov

Table 1: Examples of Rationally Designed Pyrazinone-Based Drug Candidates

CompoundTargetKey Synthetic StrategyTherapeutic Potential
Compound 9qPI3Kα/HDAC6Scaffold replacement and heterozygous strategiesLeukemia
APD791 (10k)5-HT2A receptorOptimization of phenyl pyrazole inverse agonistsArterial thrombosis
Dragmacidin DVarious (anticancer, antiviral)C-H/C-H cross-coupling reactionsCancer, viral infections

Elucidation of Novel Biological Targets and Therapeutic Mechanisms of Pyrazinone Derivatives

The exploration of novel biological targets and therapeutic mechanisms for pyrazinone derivatives is a rapidly evolving field. Pyrazinone-containing compounds have demonstrated a broad spectrum of biological activities, and ongoing research seeks to uncover new applications and understand their mechanisms of action at a molecular level. nih.gov

One area of investigation is the role of pyrazinone derivatives as inhibitors of key signaling pathways implicated in disease. For example, certain pyrazinone derivatives have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. nih.gov Mechanistic studies have shown that these compounds can induce apoptosis and arrest the cell cycle in cancer cells, highlighting their potential as anticancer agents. nih.gov

Furthermore, pyrazinone derivatives are being explored for their effects on the central nervous system. The metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) is a target for the treatment of various CNS disorders, and pyrazinone-related structures have been investigated as antagonists of this receptor. nih.govebi.ac.uk These studies aim to develop novel therapeutics for conditions such as anxiety, depression, and addiction. nih.gov

The antimicrobial properties of pyrazinone derivatives are also a subject of interest. Some synthesized pyrazinone compounds have shown activity against various bacterial and fungal strains. mdpi.com The elucidation of their mechanisms of action against microbial targets could lead to the development of new anti-infective agents.

Table 2: Investigated Biological Targets and Mechanisms of Pyrazinone Derivatives

Derivative ClassBiological TargetTherapeutic MechanismPotential Application
Pyrazin-2(1H)-one derivativesPI3K/HDACInhibition of PI3K/AKT/mTOR pathway, induction of apoptosisCancer
Pyridine-based pyrazinone analogsmGluR5Antagonism of glutamate receptorCNS disorders
Various pyrazinone derivativesMicrobial enzymesInhibition of microbial growthInfectious diseases

Development of Sustainable and Efficient Synthetic Methodologies for Pyrazinones

The development of sustainable and efficient synthetic methodologies for pyrazinones is crucial for their large-scale production and to minimize the environmental impact of chemical synthesis. scielo.org.coresearchgate.net Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazinones. nih.govnih.govnih.gov

One of the most established methods for synthesizing the 2(1H)-pyrazinone core is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. rsc.orgsemanticscholar.org Researchers have focused on optimizing this reaction by exploring various catalysts and reaction conditions to improve yields and reduce waste. rsc.orgsemanticscholar.org

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of pyrazinone derivatives. researchgate.netmdpi.com This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov Ultrasound-induced synthesis is another green chemistry approach that has been successfully applied to the synthesis of related heterocyclic systems and holds promise for pyrazinone synthesis. researchgate.netnih.gov

The use of environmentally benign solvents, or even solvent-free conditions, is a key aspect of sustainable synthesis. mdpi.comresearchgate.net Researchers are exploring the use of water or recyclable ionic liquids as reaction media to replace hazardous organic solvents. researchgate.netnih.gov Furthermore, the development of one-pot, multi-component reactions for the synthesis of pyrazinones is highly desirable as it reduces the number of synthetic steps and purification procedures, leading to a more atom-economical process. researchgate.netmdpi.com

For instance, a multi-kilogram scale synthesis of a pyrazinone core has been developed, highlighting the progress in making these synthetic routes industrially viable. rsc.orgnih.gov This particular synthesis involved the cyclization of an oxamide (B166460) precursor, which was prepared from readily available starting materials. rsc.orgnih.gov

Table 3: Sustainable Synthetic Approaches for Pyrazinones

MethodologyKey PrinciplesAdvantages
Microwave-assisted synthesisAlternative energy sourceShorter reaction times, higher yields
Solvent-free reactionsReduced use of hazardous solventsMinimized waste, lower environmental impact
One-pot multi-component reactionsAtom economy, process intensificationFewer synthetic steps, increased efficiency
Use of green solventsBenign reaction mediaSafer processes, easier work-up

Applications in Chemical Biology and Materials Science

Beyond their therapeutic potential, pyrazinone derivatives are finding applications in the fields of chemical biology and materials science. nih.gov Their unique structural and electronic properties make them valuable tools for studying biological processes and for the development of novel functional materials.

In chemical biology, pyrazinone-based compounds can be designed as molecular probes to investigate the function and localization of specific proteins or enzymes. Their ability to interact with biological targets can be harnessed to develop fluorescent or affinity-based probes for cellular imaging and proteomic studies. The synthesis of pyrazinone derivatives with specific reactive groups allows for their conjugation to other molecules, such as biotin (B1667282) or fluorescent dyes, further expanding their utility as chemical biology tools.

In materials science, the pyrazine core can be incorporated into larger molecular architectures to create materials with interesting electronic and photophysical properties. For example, pyrazinone-containing polymers or small molecules could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The nitrogen atoms in the pyrazine ring can also act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, catalysis, or sensing.

While the direct application of 3-Amino-6-methylpyrazin-2(1H)-one in these areas is still an emerging field of research, the versatility of the pyrazinone scaffold suggests a promising future for its use in the development of advanced materials and chemical biology tools.

Q & A

What are the optimal synthetic routes for 3-Amino-6-methylpyrazin-2(1H)-one, and how can reaction conditions be controlled to maximize yield?

Basic Research Question
The synthesis of this compound can be optimized using multi-step pathways involving cyclization and substitution reactions. For example, describes a Hofmann reaction using sodium hypobromite to synthesize structurally similar pyridinones, emphasizing the need for precise control of reaction parameters. Key factors include:

  • Solvent selection : Polar aprotic solvents like DMSO enhance reactivity in condensation steps .
  • Temperature : Moderate heating (60–80°C) avoids side reactions while promoting cyclization.
  • Catalysts : Alkaline conditions (e.g., potassium tert-butoxide) accelerate nucleophilic substitutions .
    Yield optimization requires iterative adjustments to these parameters, validated via thin-layer chromatography (TLC) or HPLC monitoring.

What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Basic Research Question
Robust characterization involves:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions and hydrogen bonding patterns in the pyrazinone ring .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation pathways, critical for distinguishing tautomeric forms .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

How can computational modeling predict the reactivity or biological interactions of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations and molecular docking are pivotal:

  • DFT : Models electron distribution in the pyrazinone ring, predicting sites for electrophilic attack (e.g., C-5 position) .
  • Molecular Docking : Simulates interactions with biological targets (e.g., kinases or receptors) using software like AutoDock Vina. highlights similar compounds modulating signaling pathways, suggesting potential binding pockets .
  • SHELX refinement : For crystallographic data, SHELXL validates bond lengths and angles, ensuring structural accuracy .

How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Question
Discrepancies between NMR, MS, or X-ray data require systematic validation:

  • X-ray Crystallography : Gold-standard for resolving ambiguous proton assignments. underscores the importance of structure validation tools like PLATON to detect twinning or disorder .
  • 2D NMR : COSY and HSQC experiments clarify coupling patterns and 13^{13}C correlations .
  • Cross-referencing : Compare experimental data with synthetic intermediates or published analogs (e.g., ’s dichlorophenyl derivative) .

What mechanistic insights guide the design of derivatives for structure-activity relationship (SAR) studies?

Advanced Research Question
SAR strategies focus on:

  • Core Modifications : Introducing methyl or amino groups at C-6 or C-3 alters electronic properties and hydrogen-bonding capacity .
  • Biological Assays : suggests testing derivatives against enzyme targets (e.g., hydrolases) using kinetic assays to quantify IC50_{50} values .
  • Metabolic Stability : Microsomal stability assays (e.g., liver microsomes) identify metabolically labile sites for further optimization .

What challenges arise in achieving high purity for this compound, and how are they addressed?

Basic Research Question
Common pitfalls include:

  • Byproduct Formation : Side reactions during cyclization generate impurities. Recrystallization from ethanol/water mixtures improves purity .
  • Chromatographic Purification : Medium-pressure liquid chromatography (MPLC) with C18 columns separates regioisomers .
  • Analytical Validation : Purity must be confirmed via melting point analysis and elemental composition (CHN analysis) .

How can crystallographic data enhance the understanding of this compound’s solid-state behavior?

Advanced Research Question
Single-crystal X-ray diffraction reveals:

  • Tautomerism : notes SHELXL’s ability to model keto-enol tautomers, critical for interpreting hydrogen-bonding networks .
  • Packing Motifs : Analysis of π-π stacking or halogen interactions informs solubility and stability profiles .
  • Twinned Crystals : SHELXD/SHELXE pipelines resolve twinning issues common in heterocyclic systems .

What strategies are employed in multi-step synthesis design for complex derivatives?

Advanced Research Question
Modular approaches include:

  • Protecting Groups : Temporarily shield amino groups during halogenation or alkylation steps .
  • Cross-Coupling Reactions : Suzuki-Miyaura reactions introduce aryl/heteroaryl substituents at specific positions .
  • High-Throughput Screening : Automated reaction arrays optimize conditions for each step, minimizing manual intervention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-6-methylpyrazin-2(1H)-one
Reactant of Route 2
3-Amino-6-methylpyrazin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.